molecular formula C17H19NOS2 B2645322 (E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide CAS No. 1331598-67-4

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide

Cat. No. B2645322
CAS RN: 1331598-67-4
M. Wt: 317.47
InChI Key: VNUBEUQVNCMPCL-BQYQJAHWSA-N
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Description

Thiophene derivatives are widely used in organic electronics due to their excellent electronic properties . They have been used as solvent additives to boost the photovoltaic performance of polymer solar cells .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be modulated to achieve desired properties . For instance, the backbone conformation of a thiophene derivative was modulated by a TVT unit, leading to an extended conjugation length and strengthened intermolecular interaction .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, α,ω-di(thiophen-2-yl)alkanes were applied as processing solvent additives to fabricate polymer solar cells . The alkyl chain length of the α,ω-di(thiophen-2-yl)alkanes played an important role in regulating the molecular packing, orientation, and crystallinity of crystals within the blend .


Physical And Chemical Properties Analysis

Thiophene derivatives exhibit unique physical and chemical properties. For instance, they have a higher boiling point and improved solubility for PC71BM . These properties make them suitable as solvent additives in the fabrication of polymer solar cells .

Scientific Research Applications

Organic Sensitizers for Solar Cell Applications

Organic sensitizers with structures comprising thiophene units have shown promising applications in solar cells. A study detailed the synthesis of novel organic sensitizers featuring thiophene units, which, upon anchoring onto TiO2 film, demonstrated high incident photon-to-current conversion efficiency, indicating their potential in photovoltaic applications (Kim et al., 2006).

Synthesis and Structural Analysis

Research has been conducted on synthesizing and structuring determination of compounds involving thiophene and acrylamide units. For instance, a study reported the synthesis of a compound in high yield through the condensation process, providing insights into its molecular structure using NMR and X-ray diffraction (Kariuki et al., 2022).

Theoretical Studies on Electronic Properties

Theoretical studies have explored the conformational and electronic properties of 2-cyano-3-(thiophen-2-yl)acrylic acid and its analogues, which are used as sensitizers in dye-sensitized solar cells. These studies provide a deep understanding of the molecular structure and its influence on photovoltaic performance (Balanay et al., 2009).

Nonlinear Optical Limiting

Designed thiophene dyes, including those with acrylonitrile groups, have shown enhanced nonlinear optical limiting suitable for optoelectronic devices. Such materials offer potential in developing protective solutions for human eyes and optical sensors against intense light sources (Anandan et al., 2018).

Corrosion Inhibition

Acrylamide derivatives have been investigated for their corrosion inhibition properties on metals in acidic solutions, showcasing their potential in material science and engineering to protect metals from corrosive environments (Abu-Rayyan et al., 2022).

Mechanism of Action

The mechanism of action of thiophene derivatives in devices like solar cells involves their ability to regulate molecular packing, orientation, and crystallinity . This can lead to improved photovoltaic performance and ordering of film microstructures .

Future Directions

Thiophene derivatives show great potential in the field of organic electronics . Their unique properties make them promising materials for high-performance devices. Future research could focus on exploring new thiophene derivatives and optimizing their properties for specific applications .

properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[(1-thiophen-2-ylcyclopentyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c19-16(8-7-14-5-3-11-20-14)18-13-17(9-1-2-10-17)15-6-4-12-21-15/h3-8,11-12H,1-2,9-10,13H2,(H,18,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUBEUQVNCMPCL-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide

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